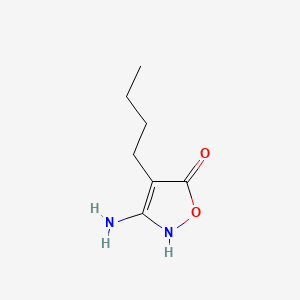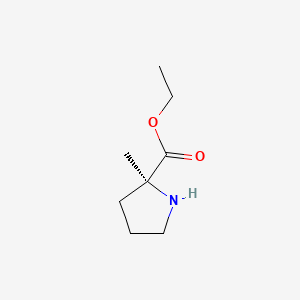
ethyl (2S)-2-methylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl (2S)-2-methylpyrrolidine-2-carboxylate: is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is a derivative of proline, an amino acid, and is used in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2S)-2-methylpyrrolidine-2-carboxylate typically involves the esterification of 2-methylproline with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ethyl (2S)-2-methylpyrrolidine-2-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted proline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ethyl (2S)-2-methylpyrrolidine-2-carboxylate is used as a building block in peptide synthesis. It acts as a catalyst in various organic reactions, including the Biginelli condensation reaction .
Biology: In biological research, this compound is used to study the structure and function of proteins and peptides. It is also used in the synthesis of biologically active molecules .
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of proline-containing drugs .
Industry: In industrial applications, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds .
Mecanismo De Acción
The mechanism of action of ethyl (2S)-2-methylpyrrolidine-2-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. It acts as a catalyst in organic reactions by stabilizing transition states and lowering activation energy . The compound’s ester group allows it to participate in esterification and transesterification reactions, making it a versatile reagent in synthetic chemistry .
Comparación Con Compuestos Similares
- Proline, methyl ester, L-
- Proline, ethyl ester, L-
- N-Benzyl-L-proline ethyl ester
Comparison:
- ethyl (2S)-2-methylpyrrolidine-2-carboxylate has a unique methyl group attached to the proline ring, which distinguishes it from other proline esters. This structural difference imparts distinct chemical properties and reactivity.
- Compared to Proline, methyl ester, L- , the ethyl ester variant has a longer alkyl chain, which can influence its solubility and reactivity.
- N-Benzyl-L-proline ethyl ester has a benzyl group attached to the nitrogen atom, which significantly alters its chemical behavior and applications .
Propiedades
Número CAS |
16277-08-0 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.213 |
Nombre IUPAC |
ethyl (2S)-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-7(10)8(2)5-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m0/s1 |
Clave InChI |
GFZALZKFOASWKW-QMMMGPOBSA-N |
SMILES |
CCOC(=O)C1(CCCN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



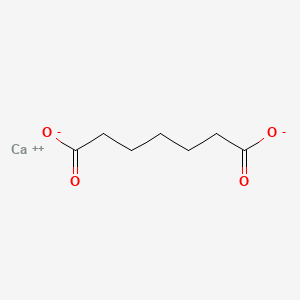
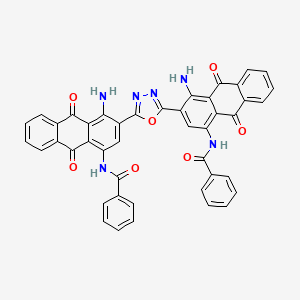
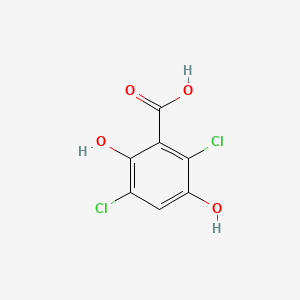
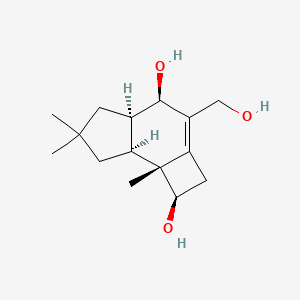
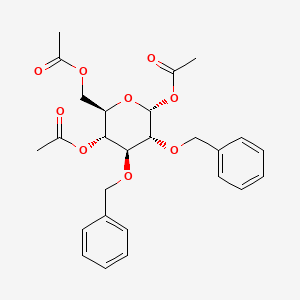
![[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate](/img/structure/B579534.png)
![2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate](/img/structure/B579535.png)
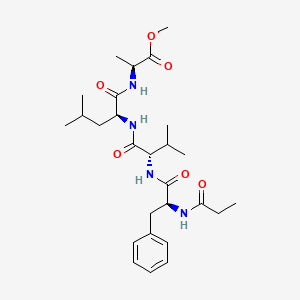
![(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol](/img/structure/B579537.png)
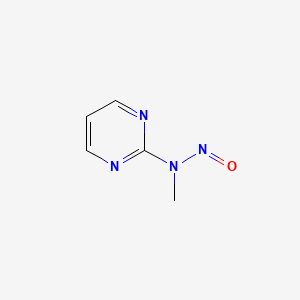
![D2(3H),A-Naphthaleneacetic acid, A-cyano-7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-, ethyl ester](/img/structure/B579541.png)
